4-(Trifluoromethyl)phenacyl bromide
Overview
Description
4-(Trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a trifluoromethyl group attached to a phenacyl bromide structure. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)phenacyl bromide can be synthesized from 4’-(trifluoromethyl)acetophenone through a bromination reaction. The process involves the use of bromine in the presence of a solvent such as anhydrous ether. The reaction is typically carried out at low temperatures to control the reactivity of bromine .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale bromination reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as aluminum chloride can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Various substituted phenacyl derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
4-(Trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted phenacyl derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromoacetophenone
Comparison: 4-(Trifluoromethyl)phenacyl bromide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it more reactive compared to similar compounds without the trifluoromethyl group. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMROKPXTCOASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313791 | |
Record name | 4-(Trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-53-9 | |
Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 383-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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